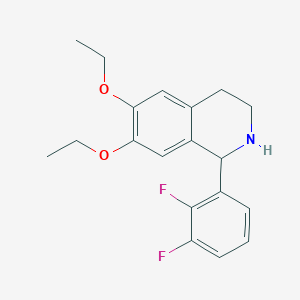![molecular formula C24H31N3O3 B11511606 2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11511606.png)
2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[2-(morpholin-4-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-Butylbenzamido)-N-[2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound characterized by the presence of both benzamido and morpholine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylbenzamido)-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of 4-tert-butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The resulting 4-tert-butylbenzoyl chloride is then reacted with 2-(morpholin-4-yl)ethylamine in the presence of a base such as triethylamine to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylbenzamido)-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-(4-tert-butylbenzamido)-N-[2-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound is investigated for its potential use as a stabilizer in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylbenzamido)-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The morpholine ring is particularly important for its ability to form hydrogen bonds and interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenyl)-1-morpholin-4-yl-ethanethione
- [(4-tert-butylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine
Uniqueness
2-(4-tert-butylbenzamido)-N-[2-(morpholin-4-yl)ethyl]benzamide is unique due to its dual functional groups, which provide a versatile platform for chemical modifications. This makes it particularly valuable in drug design and materials science, where specific interactions with biological targets or material properties are desired.
Properties
Molecular Formula |
C24H31N3O3 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C24H31N3O3/c1-24(2,3)19-10-8-18(9-11-19)22(28)26-21-7-5-4-6-20(21)23(29)25-12-13-27-14-16-30-17-15-27/h4-11H,12-17H2,1-3H3,(H,25,29)(H,26,28) |
InChI Key |
VWPFFKCOOIURPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(piperidin-1-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone](/img/structure/B11511527.png)
![2-chloro-N-[2-(4-chlorophenyl)ethyl]-4,5-difluorobenzamide](/img/structure/B11511531.png)
![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,2-dimethylpropan-1-amine](/img/structure/B11511544.png)
![(4E)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11511545.png)
![3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11511552.png)
![1-{2-hydroxy-3-[(1Z)-2-hydroxy-3,3-dimethylbut-1-en-1-yl]-2H-1,4-benzoxazin-2-yl}-3,3-dimethylbutan-2-one](/img/structure/B11511555.png)
![ethyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11511559.png)
![(3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11511566.png)
![N-[(Adamantan-1-YL)methyl]-3-chloro-5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11511570.png)
![2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]propanoic acid](/img/structure/B11511580.png)
![2-chloro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11511587.png)
![N-[2-(Adamantan-1-YL)ethyl]-4-(4-nitrophenoxy)benzene-1-sulfonamide](/img/structure/B11511588.png)
![Methyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11511589.png)

